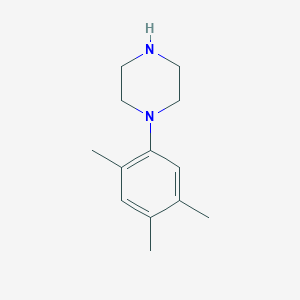![molecular formula C36H32N2O8S B3151772 5-[2-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,3-bis(4-methoxyphenyl)-5-oxopentyl]-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 721969-93-3](/img/structure/B3151772.png)
5-[2-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,3-bis(4-methoxyphenyl)-5-oxopentyl]-2-sulfanylidene-1,3-diazinane-4,6-dione
Overview
Description
5-[2-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,3-bis(4-methoxyphenyl)-5-oxopentyl]-2-sulfanylidene-1,3-diazinane-4,6-dione is a useful research compound. Its molecular formula is C36H32N2O8S and its molecular weight is 652.7 g/mol. The purity is usually 95%.
The exact mass of the compound Phenyl-dipyrenylphosphine oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 721969. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Phenyl-dipyrenylphosphine oxide (PDPO) is primarily used in the synthesis of polyimide fibers and other organophosphorus compounds . The primary targets of PDPO are the reactants involved in the synthesis process, such as [2,5-bis(4-aminophenoxy) phenyl] diphenylphosphine oxide (DATPPO) and 4,4′-oxydianiline (ODA) .
Mode of Action
PDPO interacts with its targets through a polycondensation process . This process involves the reaction of PDPO with other reactants to form a polymer chain. The phosphine oxide group in PDPO plays a crucial role in this process, contributing to the formation of the polymer structure .
Biochemical Pathways
The biochemical pathways affected by PDPO are primarily related to the synthesis of polyimide fibers and other organophosphorus compounds . The polycondensation process leads to the formation of a polymer chain, which is the basis for the structure of these materials.
Pharmacokinetics
The physical and chemical properties of pdpo, such as its solubility and reactivity, play a crucial role in its bioavailability during the synthesis process .
Result of Action
The result of PDPO’s action is the formation of polyimide fibers and other organophosphorus compounds with desirable properties . These materials exhibit excellent thermal stability, optical transparency, and inherent flame-retardant properties .
Action Environment
The action of PDPO is influenced by various environmental factors, such as temperature and the presence of other reactants . For instance, the polycondensation process requires a specific temperature range for optimal results. Additionally, the presence and concentration of other reactants can significantly affect the efficiency and outcome of the synthesis process .
Biochemical Analysis
Biochemical Properties
Phenyl-dipyrenylphosphine oxide plays a role in the synthesis of polyimides . It interacts with other compounds such as 4,4′-oxydianiline (ODA) and 3,3′,4,4′-biphenyltetracarboxylic dianhydride (s-BPDA) in a polycondensation process . The nature of these interactions involves the formation of covalent bonds during the polymerization process .
Cellular Effects
Its role in the synthesis of polyimides suggests that it may influence cellular processes related to the production and degradation of these polymers .
Molecular Mechanism
The molecular mechanism of Phenyl-dipyrenylphosphine oxide involves its reaction with other compounds to form polyimides . This process may involve binding interactions with these compounds, leading to the formation of new covalent bonds .
Temporal Effects in Laboratory Settings
The effects of Phenyl-dipyrenylphosphine oxide over time in laboratory settings are largely dependent on its role in the synthesis of polyimides . The stability and degradation of these polymers may be influenced by the presence of Phenyl-dipyrenylphosphine oxide .
Metabolic Pathways
Its role in the synthesis of polyimides suggests that it may be involved in the metabolic pathways related to the production and degradation of these polymers .
Transport and Distribution
Its role in the synthesis of polyimides suggests that it may be transported to sites where these polymers are produced .
Subcellular Localization
Its role in the synthesis of polyimides suggests that it may be localized to sites where these polymers are produced .
Properties
IUPAC Name |
5-[2-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,3-bis(4-methoxyphenyl)-5-oxopentyl]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N2O8S/c1-45-26-15-7-20(8-16-26)28(19-29(41)21-3-11-24(39)12-4-21)31(33(42)23-5-13-25(40)14-6-23)30(22-9-17-27(46-2)18-10-22)32-34(43)37-36(47)38-35(32)44/h3-18,28,30-32,39-40H,19H2,1-2H3,(H2,37,38,43,44,47) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSDWOBCBIQPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)O)C(C(C3C(=O)NC(=S)NC3=O)C4=CC=C(C=C4)OC)C(=O)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


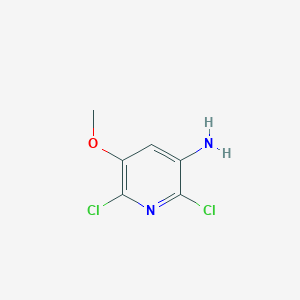
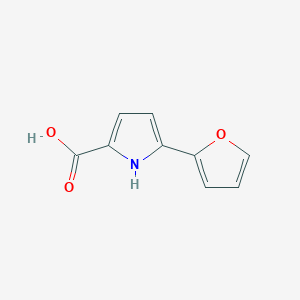

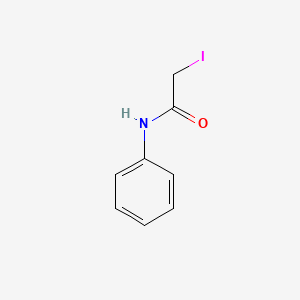
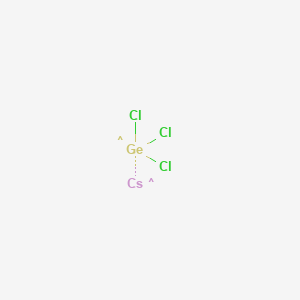
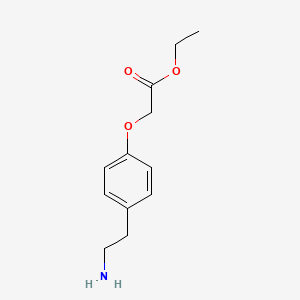
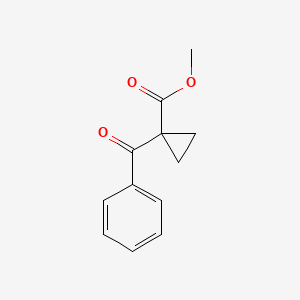
![[(Propan-2-yl)sulfamoyl]amine](/img/structure/B3151744.png)
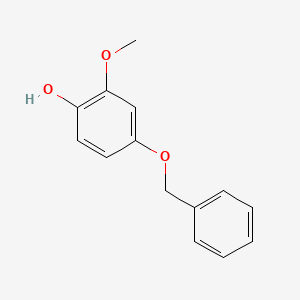
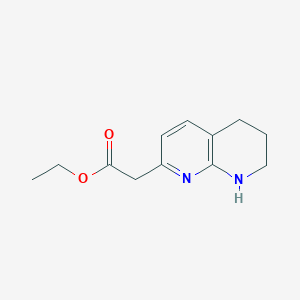
![5,6-dihydrotriazolo[4,5-f]benzotriazole](/img/structure/B3151773.png)
![2-phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile](/img/structure/B3151775.png)
